molecular formula C8H10BrNO2S B3059155 Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate CAS No. 947407-89-8

Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate

Cat. No.: B3059155
CAS No.: 947407-89-8
M. Wt: 264.14
InChI Key: ZXROJHMHXVIMJL-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate is a brominated thiazole derivative featuring a tert-butyl ester group at the 4-position of the heterocyclic ring. This compound serves as a critical intermediate in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions due to the reactivity of the bromo substituent. Its molecular formula is C₈H₁₀BrNO₂S, with a molecular weight of 279.15 g/mol (for the carbamate analog, see ). The tert-butyl ester group enhances steric bulk and lipophilicity, influencing solubility and reactivity in synthetic pathways.

Properties

IUPAC Name

tert-butyl 2-bromo-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-8(2,3)12-6(11)5-4-13-7(9)10-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXROJHMHXVIMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CSC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241563
Record name 1,1-Dimethylethyl 2-bromo-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947407-89-8
Record name 1,1-Dimethylethyl 2-bromo-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947407-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-bromo-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Optimization

Critical parameters include:

  • Solvent selection : Ethanol or tetrahydrofuran (THF) enhances cyclization efficiency.
  • Temperature : Cyclization proceeds optimally at 50–60°C, while esterification requires milder conditions (0–25°C).
  • Catalysts : N-Methylmorpholine (NMM) or 4-dimethylaminopyridine (DMAP) accelerates ester bond formation.

Cyclization of Thioamides with Bromoacetyl Chloride

An alternative route involves cyclizing thioamides with bromoacetyl chloride. For instance, tert-butyl 4-amino-3-mercaptobenzoate reacts with bromoacetyl chloride in dichloromethane (DCM) to form the thiazole ring. This method directly incorporates the tert-butyl ester, avoiding post-cyclization modifications.

Key Advantages

  • Regioselectivity : Bromine installs exclusively at position 2 due to electronic effects of the carboxylate.
  • Yield : Reported yields range from 43% to 80%, depending on purification methods.

Esterification of 2-Bromo-1,3-Thiazole-4-Carboxylic Acid

Esterification of the preformed carboxylic acid derivative is a widely adopted strategy.

Acid Chloride Method

  • Activation : 2-Bromo-1,3-thiazole-4-carboxylic acid reacts with oxalyl chloride and catalytic DMF in DCM to form the acid chloride.
  • Esterification : The acid chloride intermediates with tert-butanol and NMM, yielding the ester in 43–65% isolated yield after chromatography.
Step Reagents Conditions Yield Source
Activation Oxalyl chloride, DMF DCM, 25°C, 30 min 95% conversion
Esterification tert-Butanol, NMM DCM, 0°C → 25°C, 2 h 43–65%

Coupling Agent-Assisted Esterification

Using N,N'-dicyclohexylcarbodiimide (DCC) and DMAP in THF, the carboxylic acid couples directly with tert-butanol, achieving 70–75% yield. This method avoids acid-sensitive substrates but requires rigorous drying.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Range
Hantzsch synthesis High regioselectivity Multi-step, moderate yields 43–65%
Thioamide cyclization Direct ester incorporation Requires specialized thioamides 50–70%
Acid chloride esterification Scalable Acid-sensitive substrates 43–75%
Suzuki coupling Late-stage functionalization Pd catalyst cost 70–80%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow systems to enhance efficiency:

  • Esterification : Tubular reactors with in-line HCl scavengers improve tert-butyl ester yields.
  • Catalyst recycling : Pd recovery via filtration membranes reduces costs in Suzuki reactions.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazoline derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Formation of 2-substituted thiazole derivatives.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of thiazoline derivatives.

Scientific Research Applications

Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate is a chemical compound with a thiazole ring substituted with a bromine atom and a tert-butyl group. The presence of the bromothiazole moiety makes this compound useful in medicinal chemistry and agrochemicals.

Scientific Research Applications

This compound and its derivatives have roles in chemistry, biology, medicine, and industry.

Chemistry this compound serves as an intermediate in synthesizing complex organic molecules. The major products formed from this compound include various substituted thiazole derivatives and the free amine derivative of the thiazole compound. Common reagents and conditions for reactions involving this compound include N-Bromosuccinimide (NBS), Tetrahydrofuran (THF), and Palladium Catalysts. Types of reactions this compound may undergo are substitution, oxidation, reduction, and coupling reactions.

Biology This compound can be employed in studying enzyme inhibitors and other biologically active molecules. Studies indicate that thiazole derivatives are effective against bacteria and fungi.

Medicine this compound is a building block in developing pharmaceutical compounds, particularly those targeting specific enzymes or receptors. The compound interacts with molecular targets like enzymes or receptors, and the Boc protecting group can be removed to expose the active amine, which can then interact with the target molecule. This interaction can inhibit enzyme activity or modulate receptor function, depending on the specific application.

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-1,3-thiazole-4-carboxylate depends on its specific application. In general, thiazole derivatives can interact with biological targets such as enzymes, receptors, and nucleic acids. The bromine atom and the ester group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which can modulate the activity of the target molecules.

Comparison with Similar Compounds

Ethyl 2-bromo-1,3-thiazole-4-carboxylate

  • Molecular Formula: C₆H₆BrNO₂S
  • Molecular Weight : 236.09 g/mol
  • Key Differences : Replaces the tert-butyl group with an ethyl ester, reducing steric hindrance and molecular weight.
  • Physicochemical Properties : Purity ≥97% (GC), yellow solid morphology, and higher solubility in polar solvents compared to the tert-butyl analog .
  • Applications : Used in Suzuki-Miyaura couplings and as a precursor for bioactive molecules .

2-Bromo-1,3-thiazole-4-carboxylic Acid

  • Molecular Formula: C₄H₂BrNO₂S
  • Molecular Weight : 196.03 g/mol
  • Key Differences : Lacks the ester group, resulting in a free carboxylic acid.
  • Physicochemical Properties : High melting point (350°C) due to strong hydrogen bonding .
  • Applications : Direct precursor for ester derivatives; used in metal-catalyzed reactions.

Functional Group Modifications

Tert-butyl N-(2-bromo-1,3-thiazol-4-yl)carbamate

  • Molecular Formula : C₈H₁₁BrN₂O₂S
  • Molecular Weight : 279.15 g/mol
  • Key Differences : Replaces the carboxylate with a carbamate group, introducing a nitrogen linker.
  • Applications : Used in peptide coupling and as a protecting group in heterocyclic synthesis .

Ethyl 2-amino-1,3-thiazole-4-carboxylate

  • Molecular Formula : C₆H₇N₂O₂S
  • Molecular Weight : 171.20 g/mol
  • Key Differences: Substitutes bromo with an amino group, altering electronic properties.
  • Applications : Key intermediate in kinase inhibitor synthesis (e.g., anaplastic lymphoma kinase inhibitors) .

Structural Analogs with Extended Side Chains

Tert-butyl (2S)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate

  • Molecular Formula : C₁₂H₁₇BrN₂O₂S
  • Molecular Weight : 333.25 g/mol
  • Key Differences : Incorporates a pyrrolidine ring, enhancing conformational rigidity.
  • Applications: Potential use in chiral synthesis and drug discovery .

Physicochemical and Pharmacological Data Comparison

Compound Molecular Weight (g/mol) Solubility (mmol/L) Melting Point (°C) Key Applications
Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate 279.15 (carbamate analog) Not reported Not reported Cross-coupling reactions
Ethyl 2-bromo-1,3-thiazole-4-carboxylate 236.09 >0.46 (estimated) Not reported Suzuki-Miyaura couplings
2-Bromo-1,3-thiazole-4-carboxylic acid 196.03 Low (hydrophilic) 350 Precursor for esters
Ethyl 2-amino-1,3-thiazole-4-carboxylate 171.20 >0.46 Not reported Kinase inhibitor synthesis

Notes on Solubility: Brominated aromatics exhibit a solubility cut-off effect (0.10–0.46 mmol/L) for biological activity, as seen in GABAA receptor modulators . Ethyl esters generally surpass tert-butyl analogs in aqueous solubility due to reduced hydrophobicity.

Biological Activity

Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiazole ring with a bromine substituent and a tert-butyl ester group. Its chemical structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to synthesize biologically active thiazole derivatives. These derivatives have been shown to exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Thiazole derivatives have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Compounds derived from this thiazole structure have been evaluated for their anticancer effects, showing inhibition of cancer cell proliferation and induction of apoptosis in several cancer cell lines .
  • Anti-inflammatory Effects : Some derivatives have also been noted for their anti-inflammatory activities, contributing to their potential use in treating inflammatory diseases.

Biological Activity Overview

Activity Type Description Reference
AntimicrobialEffective against pathogens such as Mycobacterium tuberculosis
AnticancerInduces apoptosis in cancer cell lines (e.g., MCF-7, A549)
Anti-inflammatoryReduces inflammation in various models

Antimicrobial Activity

A study highlighted the effectiveness of thiazole derivatives against Mycobacterium tuberculosis, showing significant selectivity indices indicating their potential as anti-tuberculosis agents .

Anticancer Research

In vitro studies demonstrated that this compound and its derivatives could inhibit the growth of several cancer cell lines. For example:

  • MCF-7 Cell Line : Exhibited cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • SW620/Ad300 Cell Line : A specific derivative increased intracellular drug concentrations, reversing resistance to common chemotherapeutics at low concentrations .

Mechanistic Insights

The mechanism by which these compounds exert their effects often involves interaction with multiple biological pathways. For instance:

  • Indole derivatives synthesized from this compound have been shown to interact with various receptors, leading to broad-spectrum biological activities including anticancer and anti-inflammatory effects .

Future Directions

The ongoing research into this compound suggests a promising future for this compound in drug development. Further studies are needed to optimize its structure for enhanced potency and selectivity against specific targets in microbial and cancer therapies.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-bromo-1,3-thiazole-4-carboxylate?

  • Methodological Answer : The compound is typically synthesized via esterification of 2-bromo-1,3-thiazole-4-carboxylic acid (CAS 5198-88-9) using tert-butanol under acid catalysis (e.g., H₂SO₄ or HCl) . Alternatively, bromination of tert-butyl 2-hydroxy-1,3-thiazole-4-carboxylate using PBr₃ or HBr in a polar aprotic solvent (e.g., DMF) may be employed. Reaction progress is monitored via TLC or LC-MS, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C, and ¹⁹F if applicable), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For crystallographic analysis, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve electron density maps and validate bond lengths/angles . Computational tools like Gaussian or ORCA can supplement experimental data for conformational analysis .

Q. What are common reactivity patterns of the bromo substituent in this compound?

  • Methodological Answer : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines (e.g., primary/secondary amines in DMSO at 80–100°C) or cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts). Regioselectivity is influenced by electron-withdrawing groups (e.g., the carboxylate) activating the 2-position. Kinetic studies (UV-Vis or ¹H NMR monitoring) are recommended to optimize reaction conditions .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions of this compound be addressed?

  • Methodological Answer : Competing pathways (e.g., substitution at C2 vs. C5) may arise due to resonance effects. DFT calculations (B3LYP/6-31G*) can predict transition-state energies to identify dominant pathways. Experimentally, steric hindrance from the tert-butyl group favors substitution at C2. Use of bulky ligands (e.g., XPhos in Pd-catalyzed couplings) further enhances selectivity .

Q. What strategies ensure the stability of this compound under varying conditions?

  • Methodological Answer : Thermal stability is assessed via TGA/DSC (decomposition onset ~165°C) . Hydrolytic stability is pH-dependent: the ester group is labile under acidic (HCl/THF) or basic (NaOH/MeOH) conditions. For long-term storage, keep the compound anhydrous (argon atmosphere) at –20°C. Degradation products are analyzed via LC-MS or ¹H NMR .

Q. How can computational modeling predict the compound’s reactivity in drug intermediate synthesis?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with biological targets (e.g., kinase enzymes). QSAR models correlate electronic parameters (HOMO/LUMO energies from DFT) with observed bioactivity. For cross-coupling reactions, Fukui indices identify electrophilic/nucleophilic sites .

Q. How should contradictory spectroscopic data (e.g., NMR shifts vs. crystallographic data) be resolved?

  • Methodological Answer : Discrepancies between solution (NMR) and solid-state (X-ray) data may arise from conformational flexibility or solvent effects. Variable-temperature NMR (VT-NMR) or NOESY experiments can probe dynamic behavior. SHELXL refinement with anisotropic displacement parameters ensures crystallographic accuracy .

Q. What role does this compound play in synthesizing bioactive thiazole derivatives?

  • Methodological Answer : As a versatile intermediate, it enables late-stage diversification via SNAr or cross-coupling. For example, coupling with boronic acids generates biaryl thiazoles for kinase inhibition studies. Biological assays (e.g., MIC for antimicrobial activity) are conducted post-functionalization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate
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Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate

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